molecular formula C11H22N2 B13196383 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine

1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine

Cat. No.: B13196383
M. Wt: 182.31 g/mol
InChI Key: XJKHSNANHSYSDU-UHFFFAOYSA-N
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Description

1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties, which can be leveraged for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with various NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine is unique due to its combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)-4,4-dimethylpiperidine

InChI

InChI=1S/C11H22N2/c1-11(2)4-7-13(8-5-11)9-10-3-6-12-10/h10,12H,3-9H2,1-2H3

InChI Key

XJKHSNANHSYSDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2CCN2)C

Origin of Product

United States

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